molecular formula C10H13F3N4 B15200192 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B15200192
M. Wt: 246.23 g/mol
InChI Key: CBFYYXLCUVJQRQ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring. Its unique structure makes it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)pyridin-3-amine: Lacks the piperazine ring, affecting its interaction with biological targets.

Uniqueness

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's chemical properties, biological activities, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

The molecular formula of this compound is C10H12F3N3C_{10}H_{12}F_3N_3 with a molecular weight of 231.22 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC10H12F3N3
Molecular Weight231.22 g/mol
CAS Number132834-58-3
PubChem ID667618

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance the compound's interaction with microbial targets.

Antichlamydial Activity

Studies have demonstrated that analogs of this compound possess selective activity against Chlamydia species. For example, modifications in the piperazine ring have been linked to enhanced antichlamydial activity, suggesting that structural variations can significantly impact efficacy.

Case Studies

  • Chlamydia Inhibition : A study evaluated various derivatives of piperazine, revealing that specific substitutions increased activity against Chlamydia trachomatis. Compounds with electron-withdrawing groups displayed superior inhibition compared to their unsubstituted counterparts .
  • Antimicrobial Resistance : Another research highlighted the role of trifluoromethyl-substituted compounds in combating antimicrobial resistance. The findings suggest that these compounds could serve as templates for developing new antibiotics effective against resistant strains .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific microbial enzymes or receptors, potentially disrupting vital cellular processes.

Properties

Molecular Formula

C10H13F3N4

Molecular Weight

246.23 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)7-5-8(14)9(16-6-7)17-3-1-15-2-4-17/h5-6,15H,1-4,14H2

InChI Key

CBFYYXLCUVJQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

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